Benoxaprofen

Description

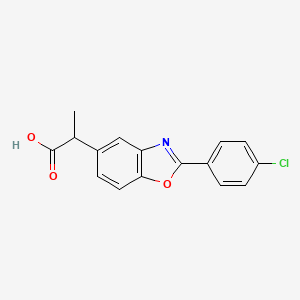

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITFXPHMIHQXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51234-86-7 (mono-hydrochloride salt), 70062-36-1 (ammonium salt), 51234-86-7 (sodium salt/solvate), 70062-36-1 (ammonium salt/solvate), 93983-00-7 (potassium salt/solvate) | |

| Record name | Benoxaprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022650 | |

| Record name | Benoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51234-28-7, 67434-14-4 | |

| Record name | Benoxaprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51234-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benoxaprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benoxaprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benoxaprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(4-chlorophenyl)benzoxazole-5-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benoxaprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENOXAPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SZX404IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benoxaprofen synthesis and derivatives

An In-depth Technical Guide to the Synthesis and Derivatives of Benoxaprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. It details synthetic pathways, experimental protocols, and the biological activities of this compound and its derivatives. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for research and development purposes.

Introduction to this compound

This compound, chemically known as 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, was marketed under the trade names Opren and Oraflex. It is a racemic mixture of (R)-(-) and (S)-(+) enantiomers. While effective as an anti-inflammatory and analgesic agent, it was withdrawn from the market due to adverse effects. Its mechanism of action involves the inhibition of lipoxygenase and, to a lesser extent, cyclooxygenase (COX) enzymes. This guide explores its chemical synthesis and the potential for creating derivatives with modified properties.

Synthesis of this compound

Two primary synthetic routes for this compound are well-documented, starting from different precursors.

Synthesis Route 1: Starting from 2-(4-aminophenyl)propanenitrile

This pathway involves a multi-step process beginning with a Sandmeyer reaction.

Caption: Workflow for this compound synthesis starting from 2-(4-aminophenyl)propanenitrile.

Synthesis Route 2: Starting from 4-hydroxyphenylacetic acid

An alternative and convenient four-step synthesis for this compound has been described starting from 4-hydroxyphenylacetic acid. This method is noted for its efficiency.

Caption: A convenient four-step synthesis of this compound from 4-hydroxyphenylacetic acid.

Synthesis of this compound Derivatives

Modification of the carboxylic acid moiety of NSAIDs is a common strategy to develop derivatives with potentially improved efficacy or reduced side effects. An example is the synthesis of the methyl ester of this compound.

Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) : This derivative is synthesized from this compound through esterification. This conversion can be achieved using standard esterification protocols, such as reacting this compound with methanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), often accelerated by microwave irradiation. This prodrug has been investigated for its anti-psoriatic and antinociceptive properties.

Experimental Protocols

Detailed protocols are essential for reproducibility in a research setting.

General Protocol for this compound Synthesis (Illustrative)

This protocol is a generalized representation based on common organic synthesis techniques and the described chemical transformations.

-

Step 1: Formation of the Aminophenol Intermediate :

-

Dissolve the starting material (e.g., 2-(4-aminophenyl)propanenitrile) in an appropriate aqueous acid solution and cool to 0-5°C.

-

Add a solution of sodium nitrite dropwise to perform diazotization.

-

Heat the mixture to facilitate hydrolysis to the phenol.

-

Isolate the phenol intermediate and perform nitration using a mixture of nitric and sulfuric acid.

-

Reduce the nitro group via catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to yield the aminophenol.

-

-

Step 2: Formation of the Benzoxazole Ring :

-

Acylate the aminophenol intermediate with p-chlorobenzoyl chloride in an appropriate solvent (e.g., anhydrous THF or dichloromethane) with a non-nucleophilic base (e.g., pyridine or triethylamine) to form an amide.

-

Induce cyclization of the amide to form the benzoxazole ring. This is often achieved by heating in the presence of a dehydrating agent or a catalyst like polyphosphoric acid.

-

-

Step 3: Final Hydrolysis (Saponification) :

-

If the propionic acid side chain is in an ester form, perform saponification by heating the compound with an aqueous base (e.g., NaOH or KOH).

-

After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the final product, this compound.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

-

Protocol for In Vitro COX-2 Inhibition Assay

This protocol is adapted from standard enzyme inhibition assays.

-

Preparation of Reagents :

-

Prepare a COX-2 enzyme solution (e.g., 300 U/mL in Tris-HCl buffer, pH 8.0).

-

Prepare a cofactor solution containing 1 mM hematin, 0.9 mM glutathione, and 0.24 mM TMPD in Tris-HCl buffer.

-

Prepare a 30 mM solution of arachidonic acid (substrate).

-

Prepare stock solutions of this compound/derivatives in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure :

-

In a microplate well, mix 50 µL of the cofactor solution with 10 µL of the COX-2 enzyme solution.

-

Add 20 µL of the test compound solution at various concentrations.

-

Incubate the mixture at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution.

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by adding 10 µL of 2N HCl.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the extent of the reaction.

-

Calculate the percentage inhibition relative to a control without the inhibitor.

-

Quantitative Data

Quantitative analysis is crucial for evaluating the pharmacological profile of a compound.

Pharmacokinetics of this compound

The following table summarizes key pharmacokinetic parameters of this compound in humans after oral administration.

| Parameter | Value | Conditions |

| Mean Peak Plasma Conc. | 13.0 µg/mL | Single 100 mg dose |

| 33.5 µg/mL | Single 200 mg dose | |

| 45.3 µg/mL | Single 400 mg dose | |

| Plasma Half-life (t½) | 30 - 35 hours | Single dose |

| Time to Equilibrium | 6 - 8 days | 25-50 mg every 24h |

| 3 - 6 days | 100 mg every 12h |

Data sourced from preliminary studies in man.

In Vitro Activity on Leukocytes

This compound has been shown to activate superoxide generation in human polymorphonuclear leucocytes (PMNL).

| Concentration of this compound | Effect |

| 15 µg/mL | Dose-related activation of O₂⁻ generation |

| 30 µg/mL | Dose-related activation of O₂⁻ generation |

| 60 µg/mL | Dose-related activation of O₂⁻ generation |

This activation was shown to be preventable by the Protein Kinase C (PKC) inhibitor H-7.

Signaling Pathways and Mechanism of Action

This compound's anti-inflammatory effects are attributed to its interaction with several biological pathways.

Inhibition of the Arachidonic Acid Cascade

Like many NSAIDs, this compound interferes with the arachidonic acid pathway. It is a known inhibitor of the lipoxygenase (LOX) enzyme, which is responsible for the production of leukotrienes. It is considered a relatively weak inhibitor of cyclooxygenase (COX) enzymes compared to other NSAIDs.

Caption: this compound inhibits the LOX and COX pathways of arachidonic acid metabolism.

Modulation of Protein Kinase C (PKC) in Leukocytes

Uniquely, this compound has been shown to directly modulate the activity of Protein Kinase C (PKC) in human polymorphonuclear leucocytes (PMNLs). It appears to substitute for phosphatidylserine, a physiological activator of PKC. This activation leads to an increase in membrane-associated oxidative metabolism and the generation of superoxide (O₂⁻), a reactive oxygen species. This pro-oxidative effect may contribute to some of its biological activities and side effects.

Caption: this compound activates Protein Kinase C, leading to superoxide generation in PMNLs.

An In-depth Technical Guide to the Chemical Structure and Reactivity of Benoxaprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, formerly marketed under the brand names Opren and Oraflex.[1] Despite its withdrawal from the market due to significant adverse effects, including phototoxicity and hepatotoxicity, this compound remains a subject of scientific interest due to its unique pharmacological profile and complex chemical reactivity. This technical guide provides a comprehensive overview of the chemical structure and reactivity of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound, with the IUPAC name 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, is characterized by a molecular formula of C₁₆H₁₂ClNO₃ and a molecular weight of approximately 301.73 g/mol .[1][2] Its structure features a planar benzoxazole ring system linked to a 4-chlorophenyl group at the 2-position and a propanoic acid moiety at the 5-position of the benzoxazole ring. The propanoic acid side chain introduces a chiral center, resulting in this compound existing as a racemic mixture of (R)-(-) and (S)-(+) enantiomers. X-ray crystallography studies have revealed that the benzoxazole and phenyl rings are co-planar, while the propanoic acid side chain is non-planar.[1]

| Identifier | Value |

| IUPAC Name | 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid |

| CAS Number | 51234-28-7 |

| Molecular Formula | C₁₆H₁₂ClNO₃ |

| Molecular Weight | 301.73 g/mol [1][2] |

| Appearance | Cream-colored solid[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its chemical reactivity.

| Property | Value | Reference |

| Melting Point | 189-190 °C | [3] |

| pKa (acidic) | 3.5 | [4] |

| Water Solubility | 0.0317 mg/mL (predicted) | [5] |

| LogP | 3.23 (experimental) | [5] |

| DMSO Solubility | 60 mg/mL | [6] |

Chemical Reactivity and Degradation

The chemical reactivity of this compound is of particular interest due to its association with adverse drug reactions. The key aspects of its reactivity include phototoxicity and metabolic activation.

Phototoxicity

This compound is highly phototoxic, a property attributed to its structural similarity to psoralen.[1] Upon exposure to UVA radiation, this compound undergoes photodecarboxylation, leading to the formation of a lipophilic photoproduct. This photoproduct can then sensitize the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, which can cause damage to cellular membranes.[1] This process is believed to be a primary mechanism behind the cutaneous phototoxicity observed in patients.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver and involves two main pathways:

-

Glucuronide Conjugation: The carboxylic acid moiety of this compound can be conjugated with glucuronic acid, a common phase II metabolic reaction that facilitates the excretion of drugs.[7]

-

Oxidative Metabolism: While this compound does not readily undergo extensive oxidative metabolism, a minor pathway involving cytochrome P450 enzymes can occur.[1] This is particularly relevant for the (S)-(+)-enantiomer, where oxygenation of the 4-chlorophenyl ring or the aromatic ring of the 2-phenylpropionic acid moiety can take place.[1] This oxidative metabolism can lead to the formation of reactive metabolites that may contribute to the observed hepatotoxicity.

Biological Activity and Signaling Pathways

This compound's anti-inflammatory effects are mediated through mechanisms that are distinct from many other NSAIDs.

Lipoxygenase Inhibition

Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound is a relatively weak inhibitor of COX but a potent inhibitor of the lipoxygenase (LOX) pathway.[8] By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, which are potent mediators of inflammation and are involved in leukocyte chemotaxis.

Caption: this compound inhibits the 5-lipoxygenase enzyme, blocking leukotriene production and inflammation.

Protein Kinase C Activation

This compound has been shown to activate protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[9][10] This activation is thought to be due to an interaction with the phosphatidylserine binding site on PKC.[11] The activation of PKC can lead to a pro-oxidative state in polymorphonuclear leukocytes (PMNLs), resulting in the generation of superoxide.[9][10]

Caption: this compound activates Protein Kinase C, leading to superoxide generation in PMNLs.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process:

-

Diazotization and Hydrolysis: 2-(4-aminophenyl)propanenitrile undergoes a Sandmeyer reaction via diazotization, followed by acid hydrolysis to yield the corresponding phenol.

-

Nitration and Reduction: The phenol is then nitrated and subsequently reduced by catalytic hydrogenation to form the aminophenol.

-

Hydrolysis and Esterification: The nitrile group is hydrolyzed, and the resulting carboxylic acid is esterified.

-

Acylation and Cyclization: The aminophenol is acylated with p-chlorobenzoyl chloride, followed by cyclization to form the benzoxazole ring.

-

Saponification: The final step involves the saponification of the ethyl ester to yield this compound.

Caption: A multi-step workflow for the chemical synthesis of this compound.

Phototoxicity Assessment: In Vitro Photohemolysis Assay

This assay evaluates the potential of a chemical to cause membrane damage upon exposure to light, using red blood cells as a model system.

-

Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh human red blood cells and wash them three times with a phosphate-buffered saline (PBS) solution (pH 7.4) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2%.

-

Incubation: In a 96-well plate, add the RBC suspension and this compound at various concentrations. Include a positive control (e.g., a known phototoxic agent) and a negative control (vehicle).

-

Irradiation: Expose the plate to a controlled dose of UVA radiation (e.g., 5 J/cm²). A duplicate plate should be kept in the dark as a control for non-photo-induced hemolysis.

-

Measurement of Hemolysis: After irradiation, centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

-

Data Analysis: Calculate the percentage of hemolysis for each concentration relative to a complete hemolysis control (RBCs lysed with distilled water).

Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

-

Reagent Preparation: Prepare a solution of lipoxygenase (e.g., from soybean) in a borate buffer (pH 9.0). Prepare a substrate solution of linoleic acid in the same buffer.

-

Enzyme Inhibition: In a cuvette, mix the lipoxygenase solution with the test compound (this compound) at various concentrations and incubate for a few minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity for each concentration of this compound compared to a control reaction without the inhibitor. Determine the IC₅₀ value.

Protein Kinase C (PKC) Activity Assay

This assay determines the effect of a compound on the activity of PKC by measuring the phosphorylation of a specific substrate.

-

Preparation of Reagents: Prepare a reaction buffer containing ATP, a PKC-specific peptide substrate, and the necessary cofactors (e.g., CaCl₂, phosphatidylserine, and diacylglycerol).

-

PKC Reaction: In a microcentrifuge tube, combine purified PKC enzyme with the reaction buffer and this compound at various concentrations.

-

Phosphorylation: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 10 minutes).

-

Separation and Quantification: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.

-

Data Analysis: Determine the effect of this compound on PKC activity by comparing the radioactivity of the samples with that of a control reaction.

Conclusion

This compound possesses a unique and complex chemical profile. Its distinct structure gives rise to significant, albeit therapeutically challenging, chemical and biological activities. The pronounced phototoxicity and the potential for metabolic activation to reactive species underscore the importance of thorough preclinical evaluation of drug candidates. The insights gained from the study of this compound's reactivity and its interactions with biological systems, particularly its inhibition of the lipoxygenase pathway and activation of protein kinase C, continue to be relevant in the field of drug discovery and development. This guide provides a foundational understanding for scientists and researchers working to design safer and more effective therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound [drugfuture.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | COX | TargetMol [targetmol.com]

- 7. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Promotion of DNA strand breaks in cocultured mononuclear leukocytes by protein kinase C-dependent prooxidative interactions of this compound, human polymorphonuclear leukocytes, and ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Benoxaprofen's Lipoxygenase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market, is recognized for its unique inhibitory action on the lipoxygenase (LOX) pathway, in addition to its effects on cyclooxygenase (COX). This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its role as a lipoxygenase inhibitor. It summarizes the available quantitative data, details relevant experimental protocols for assessing its inhibitory activity, and presents signaling pathways and experimental workflows through structured diagrams. This document aims to serve as a comprehensive resource for researchers in inflammation, eicosanoid biology, and drug development.

Introduction

This compound is an arylpropionic acid derivative that was introduced as a potent anti-inflammatory agent.[1] Unlike traditional NSAIDs that primarily target the cyclooxygenase (COX) enzymes, this compound was identified as one of the first dual inhibitors of both COX and 5-lipoxygenase (5-LOX).[2] The lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. By inhibiting this pathway, this compound was thought to offer a broader spectrum of anti-inflammatory activity. This guide delves into the specifics of its interaction with the lipoxygenase pathway.

The Arachidonic Acid Cascade and Lipoxygenase Pathway

The metabolism of arachidonic acid is a central process in inflammation. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and can be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway.

The lipoxygenase pathway is initiated by a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. In humans, the main isoforms are 5-LOX, 12-LOX, and 15-LOX, each leading to the formation of specific hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are then converted to various biologically active lipids, including leukotrienes and lipoxins. 5-LOX is of particular interest in inflammation as it is the key enzyme in the biosynthesis of leukotrienes, potent mediators of inflammatory and allergic responses.

Below is a diagram illustrating the arachidonic acid cascade with the points of inhibition by this compound.

Quantitative Data on this compound's Lipoxygenase Inhibition

Direct quantitative data on the inhibition of purified lipoxygenase isoforms by this compound, such as IC50 values, are notably scarce in the literature. This is likely due to the era in which this compound was actively researched, as well as its proposed mechanism of action as a radical scavenger, which may not be fully captured in purified enzyme assays.

The available data primarily focuses on the inhibition of downstream products of the 5-LOX pathway, such as Leukotriene B4 (LTB4), in cellular systems. However, these findings are conflicting.

| Target | System | Stimulus | IC50 (M) | Reference |

| Leukotriene B4 Synthesis | Human Polymorphonuclear Leukocytes | Serum-Treated Zymosan | 1.6 x 10-4 | (Conflicting data exists) |

| 5-Lipoxygenase | Rat Neutrophils | Calcium Ionophore A23187 | Inhibition Observed | [3] |

| 12-Lipoxygenase | Rat Neutrophils | - | Inhibition Observed | [3] |

| 15-Lipoxygenase | Rat Neutrophils | - | Inhibition Observed | [3] |

Note: The conflicting data on LTB4 synthesis inhibition highlights the complexity of this compound's mechanism and the variability of assay systems.

Experimental Protocols

Due to the limited availability of specific protocols for this compound, a representative methodology for a cellular 5-lipoxygenase inhibition assay is provided below. This type of assay is more relevant for a compound like this compound, which may act through indirect mechanisms or radical scavenging within a cellular context.

Cellular 5-Lipoxygenase Activity Assay

Objective: To determine the inhibitory effect of a test compound on the production of 5-LOX products (e.g., LTB4) in a cellular system.

Materials:

-

Human polymorphonuclear leukocytes (PMNs) or other suitable cell line expressing 5-LOX.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Cell culture medium (e.g., RPMI 1640).

-

Calcium ionophore A23187 or other stimulating agent.

-

Arachidonic acid.

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or other 5-LOX products.

-

Spectrophotometer or plate reader.

Procedure:

-

Cell Preparation: Isolate and purify human PMNs from healthy donor blood or culture a suitable cell line to the desired density.

-

Incubation with Inhibitor: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Initiate the 5-LOX pathway by adding a stimulating agent such as calcium ionophore A23187 and exogenous arachidonic acid.

-

Reaction Termination: After a defined incubation period (e.g., 5-10 minutes), terminate the reaction by adding a suitable stop solution (e.g., cold methanol) and centrifuging to pellet the cells.

-

Product Quantification: Collect the supernatant and quantify the amount of the 5-LOX product (e.g., LTB4) using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

The following diagram outlines the general workflow for this experimental protocol.

Mechanism of Action: A Deeper Look

This compound's inhibition of the lipoxygenase pathway is believed to be multifaceted. While direct interaction with the enzyme's active site has not been conclusively demonstrated with specific binding kinetics, evidence points towards a mechanism involving radical scavenging.[2] The lipoxygenase reaction involves a radical-mediated hydrogen abstraction from arachidonic acid. By acting as a radical scavenger, this compound could interrupt this catalytic cycle, thereby reducing the formation of HPETEs and subsequent leukotrienes.

This proposed mechanism is consistent with the observation that this compound's inhibitory effects are more pronounced in cellular assays where the complex interplay of the arachidonic acid cascade and cellular redox state is intact, as opposed to purified enzyme systems.

The logical relationship of this proposed mechanism is depicted below.

Conclusion and Future Directions

This compound remains a significant molecule in the history of anti-inflammatory drug development due to its early recognition as a dual COX/LOX inhibitor. While its clinical use was halted due to adverse effects unrelated to its primary mechanism of action, the study of its lipoxygenase inhibition pathway continues to provide valuable insights.[2] The conflicting data on its efficacy and the lack of direct enzymatic inhibition data underscore the need for modern analytical techniques to re-evaluate its mechanism of action.

For researchers and drug development professionals, the story of this compound serves as a reminder of the complexities of the arachidonic acid cascade and the potential for developing novel anti-inflammatory agents with broader mechanisms of action. Future research could focus on designing compounds that retain the dual inhibitory profile of this compound while engineering out the liabilities that led to its withdrawal. A deeper understanding of its radical scavenging properties and their contribution to its overall anti-inflammatory effect could also pave the way for new therapeutic strategies.

References

- 1. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of anti-inflammatory drugs on lipoxygenase and cyclo-oxygenase activities of neutrophils from a reverse passive Arthus reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Benoxaprofen's Cyclooxygenase Activity: A Technical Whitepaper on its Dual Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market in 1982 due to severe adverse effects, presents a unique case study in anti-inflammatory pharmacology.[1][2] This technical guide delves into the available scientific literature to characterize its activity on cyclooxygenase (COX) isoforms, COX-1 and COX-2. While quantitative data on its selective inhibition of COX-1 versus COX-2 is scarce, a consistent finding is that this compound is a weak inhibitor of overall cyclooxygenase activity in vitro.[2][3][4] Notably, its anti-inflammatory properties may be significantly attributed to its additional role as an inhibitor of 5-lipoxygenase (5-LOX), positioning it as an early example of a dual COX/5-LOX inhibitor.[5][6] This whitepaper provides a comprehensive overview of this compound's enzymatic activity, details a representative experimental protocol for assessing COX inhibition, and visualizes its mechanism of action within the arachidonic acid cascade.

Data Presentation: Cyclooxygenase and Lipoxygenase Activity of this compound

| Target Enzyme | Activity of this compound | Supporting Evidence |

| Cyclooxygenase (COX) - General | Weak inhibitor.[2][3][4] | Multiple sources describe this compound as having weak inhibitory effects on prostaglandin synthesis in in vitro systems. Its anti-inflammatory action is suggested to be partially independent of this pathway.[3] |

| Cyclooxygenase-1 (COX-1) | Not explicitly quantified, but implied to be weakly inhibited. | As a non-selective NSAID, some level of COX-1 inhibition is expected. However, its low ulcerogenic potential in animal models may suggest weaker COX-1 inhibition compared to other NSAIDs.[3] |

| Cyclooxygenase-2 (COX-2) | Not explicitly quantified, but implied to be weakly inhibited. | The concept of COX-2 as an inducible enzyme at sites of inflammation was not well-established during the primary research period of this compound. |

| 5-Lipoxygenase (5-LOX) | Inhibitor.[5][6] | This compound has been shown to inhibit the 5-LOX pathway, which is responsible for the synthesis of leukotrienes, potent inflammatory mediators. This is considered a significant part of its anti-inflammatory mechanism.[5] |

Experimental Protocols: In Vitro Cyclooxygenase Inhibition Assay

While the specific protocols used to assess this compound's COX activity are not detailed in the available literature, a representative methodology for an in vitro cyclooxygenase inhibition assay is described below. This protocol is based on established methods for evaluating NSAID activity.

Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Detection system to measure prostaglandin production (e.g., EIA or ELISA kit for PGE2)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration. Keep the enzymes on ice.

-

Test Compound Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.

-

Assay Setup: To the wells of a 96-well microplate, add the reaction buffer, cofactors, and the test compound at various concentrations. Include a vehicle control (solvent without the test compound) and a positive control (a known COX inhibitor).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells to initiate the pre-incubation.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the test compound to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

-

Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).

-

Prostaglandin Quantification: Measure the amount of a specific prostaglandin (e.g., PGE2) produced in each well using a suitable detection method like an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Caption: Dual Inhibition of Arachidonic Acid Metabolism by this compound.

Conclusion

This compound's pharmacological profile is more complex than that of a typical NSAID. The available evidence strongly suggests that its classification as a simple cyclooxygenase inhibitor is incomplete. While it does exhibit weak inhibitory effects on the COX pathway, its concurrent inhibition of the 5-lipoxygenase pathway is a defining characteristic. This dual mechanism of action, targeting both prostaglandin and leukotriene synthesis, likely contributed to its anti-inflammatory efficacy. For researchers and drug development professionals, the case of this compound underscores the importance of a comprehensive mechanistic understanding of anti-inflammatory agents and highlights the potential of dual-pathway inhibitors, a concept that continues to be explored in the development of safer and more effective anti-inflammatory therapies.

References

- 1. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on release of slow-reacting substances from human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Inhibition of prostaglandin E synthesis by steroidal and nonsteroidal antiinflammatory drugs in human synovial fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Benoxaprofen: A Technical Review of its Development and Withdrawal

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, emerged in the late 1970s as a promising treatment for arthritis.[1] Developed by Eli Lilly and Company, it was marketed under the trade names Opren in the United Kingdom and Europe, and Oraflex in the United States.[1] Its unique pharmacological profile, particularly its potent anti-inflammatory and analgesic properties coupled with a perceived lower risk of gastrointestinal side effects compared to other NSAIDs, generated significant initial enthusiasm.[2][3] However, the promising trajectory of this compound was abruptly halted by its withdrawal from the market in 1982 due to severe and unforeseen adverse effects, primarily hepatotoxicity, which led to a number of patient deaths.[1][4] This technical guide provides a comprehensive historical and scientific overview of this compound's development, its proposed mechanisms of action, the clinical evidence that supported its initial approval, and the toxicological findings that ultimately led to its downfall.

Development Timeline and Preclinical Evaluation

The journey of this compound began in 1966 at the British Lilly Research Centre, with the aim of discovering novel anti-arthritic compounds.[1] Following its synthesis, this compound underwent a series of preclinical evaluations to characterize its pharmacological and toxicological profile.

Preclinical Pharmacology

-

Anti-inflammatory Activity: Animal studies demonstrated this compound's potent anti-inflammatory effects in various models, including carrageenan-induced edema and adjuvant-induced arthritis in rats.[2]

-

Analgesic and Antipyretic Activity: The compound also exhibited significant analgesic and antipyretic properties in animal models.[2][4]

-

Mechanism of Action Studies: Early investigations suggested that this compound's mechanism of action was distinct from other NSAIDs. While it was a weak inhibitor of cyclooxygenase (COX), the primary target of most NSAIDs, it showed significant inhibition of the lipoxygenase (LOX) enzyme.[3][5] This unique profile was thought to contribute to its strong anti-inflammatory effects with a potentially lower incidence of gastrointestinal issues.[2]

Preclinical Toxicology

Standard preclinical toxicology studies were conducted in various animal species to assess the safety profile of this compound. These studies are designed to identify potential target organs for toxicity and to establish a safe starting dose for human clinical trials. While detailed public records of these initial toxicology reports are scarce, later analyses and the eventual clinical outcomes suggest that the initial preclinical assessments may not have fully predicted the severe hepatotoxicity observed in humans.

Clinical Development

This compound's clinical development program consisted of the standard three phases of clinical trials designed to evaluate its safety and efficacy in humans.

Phase I Clinical Trials

Phase I studies were conducted in small groups of healthy male volunteers (aged 21-55) to determine the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, as well as to assess its initial safety and tolerability at various doses.[6] These studies established a long elimination half-life of 30-35 hours, which supported a once-daily dosing regimen.[6] Doses of 100, 200, and 400mg were tested and found to be well-tolerated in this initial phase.[6]

Phase II Clinical Trials

Phase II trials were designed to evaluate the efficacy of this compound in patients with the target diseases, primarily rheumatoid arthritis and osteoarthritis, and to further assess its safety in a larger patient population. These were often double-blind, randomized controlled trials comparing this compound to existing treatments like aspirin and ibuprofen, or to a placebo.[6][7] The dosage in these trials ranged from 400-600mg per day.[6]

Phase III Clinical Trials

Phase III trials were large-scale, multicenter studies involving thousands of patients to confirm the efficacy and safety of this compound in a broader patient population and to gather more data on its long-term use.[6] One such long-term, double-blind study compared this compound to aspirin and ibuprofen in patients with rheumatoid arthritis and osteoarthritis, demonstrating its superior or equivalent efficacy and a lower discontinuation rate due to adverse effects.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from the development and post-marketing surveillance of this compound.

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Elimination Half-Life | 30-35 hours | [6] |

| Clinical Trials | ||

| Phase III Patient Number | Over 3,000 participants | [6] |

| Monitored for Adverse Effects | 5,000 patients | [6] |

| Post-Marketing Data (UK) | ||

| Reported Adverse Reactions | Over 3,500 | [4] |

| Reported Deaths | 61 | [4] |

| Post-Marketing Data (US) | ||

| Reported Deaths | 11 | [4] |

Table 1: Key Quantitative Data for this compound

| Adverse Event | Incidence in Long-Term Studies | Reference |

| Peptic Ulcer Disease | 0.3% (7 in 2204 patients) | [8] |

| Phototoxicity | 9.4% | [8] |

| Onycholysis | 12.5% | [8] |

Table 2: Incidence of Key Adverse Events in Long-Term Clinical Trials

Experimental Protocols

Phase II/III Clinical Trial Protocol for Rheumatoid Arthritis/Osteoarthritis (General Outline)

-

Study Design: Double-blind, randomized, parallel-group or crossover design.[9][10][11]

-

Patient Population: Adult patients with a confirmed diagnosis of active rheumatoid arthritis or symptomatic osteoarthritis.[9][10]

-

Inclusion Criteria (General):

-

Age 18 years or older.

-

Active disease as defined by standard clinical criteria (e.g., number of tender and swollen joints, duration of morning stiffness).

-

Washout period from previous anti-inflammatory medications.

-

-

Exclusion Criteria (General):

-

History of peptic ulcer disease or significant gastrointestinal bleeding.

-

Known hypersensitivity to NSAIDs.

-

Significant renal or hepatic impairment.

-

Pregnancy or lactation.

-

-

Interventions:

-

Efficacy Assessments:

-

Physician's global assessment of disease activity.

-

Patient's global assessment of disease activity.

-

Pain assessment (e.g., using a Visual Analog Scale).

-

Number of tender and swollen joints.

-

Duration of morning stiffness.

-

Functional assessments (e.g., grip strength, walking time).

-

Laboratory markers of inflammation (e.g., Erythrocyte Sedimentation Rate).[8]

-

-

Safety Assessments:

-

Monitoring and recording of all adverse events.

-

Regular clinical laboratory tests (hematology, clinical chemistry including liver and renal function tests).

-

Physical examinations.

-

Mechanism of Action and Toxicity: Signaling Pathways

The unique therapeutic and toxicological properties of this compound are rooted in its distinct interactions with cellular signaling pathways.

Anti-inflammatory Mechanism: Lipoxygenase Inhibition

Unlike most NSAIDs that primarily target the cyclooxygenase (COX) pathway, this compound was found to be a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[5] This enzyme is crucial for the synthesis of leukotrienes, which are potent inflammatory mediators involved in leukocyte chemotaxis, vascular permeability, and bronchoconstriction.

Caption: this compound's anti-inflammatory effect via 5-lipoxygenase inhibition.

Hepatotoxicity Mechanism

The exact mechanism of this compound-induced hepatotoxicity is complex and not fully elucidated, but it is believed to involve the formation of reactive metabolites. This compound may be a substrate for cytochrome P450 enzymes, leading to the production of toxic intermediates that can cause direct cellular damage, mitochondrial dysfunction, and trigger an immune response against liver cells.[12][13]

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Photosensitivity Mechanism

This compound was also associated with a high incidence of photosensitivity.[8] This is a phototoxic reaction where the drug absorbs ultraviolet (UV) radiation, leading to the formation of reactive oxygen species (ROS) and free radicals that damage skin cells.[1][14] The deprotonated form of this compound, which is predominant at physiological pH, is capable of absorbing UV light, initiating a photochemical reaction that results in cellular damage.[1][14]

Caption: Mechanism of this compound-induced photosensitivity.

Withdrawal from the Market

This compound was first marketed in the United Kingdom in 1980.[1] By 1982, reports of severe adverse reactions, particularly fatal cholestatic jaundice and nephrotoxicity, began to emerge, especially in elderly patients.[4] The British Committee on the Safety of Medicines received over 3,500 reports of adverse side effects and 61 associated deaths.[4] Similar reports of fatalities also surfaced in the United States shortly after its launch.[4] In August 1982, facing mounting evidence of its severe toxicity, Eli Lilly voluntarily withdrew this compound from the market worldwide.[1]

Conclusion

The story of this compound serves as a critical case study in drug development and pharmacovigilance. Its initial promise, based on a novel mechanism of action and favorable early clinical data, was tragically overshadowed by severe and life-threatening adverse effects that were not fully appreciated until widespread post-marketing use. This case highlighted the limitations of pre-market clinical trials in detecting rare but serious adverse events and underscored the importance of robust post-marketing surveillance systems. For researchers and drug development professionals, the this compound saga remains a poignant reminder of the complex interplay between efficacy and safety, and the ethical and scientific responsibilities inherent in bringing new medicines to patients.

References

- 1. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of this compound (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental studies on the mechanism of this compound photoreactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cjblunt.com [cjblunt.com]

- 7. Dose-range studies of this compound compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: once a day vs twice a day in patients with rheumatoid arthritis or osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a clinical trial with an unusual design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A retrospective study of the molecular toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Benoxaprofen's Impact on Mononuclear Cell Chemotaxis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the effects of the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen on mononuclear cell chemotaxis. It synthesizes findings from various in vitro and in vivo studies to offer a comprehensive understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Executive Summary

Quantitative Data on Chemotaxis Inhibition

The inhibitory effect of this compound on mononuclear cell chemotaxis is dose-dependent. The following tables summarize the quantitative findings from key studies.

Table 1: In Vitro Inhibition of Mononuclear Cell Migration by this compound

| Chemoattractant | This compound Concentration | % Inhibition of Migration | Species | Reference |

| Endotoxin-Activated Serum (EAS) | > 5 x 10⁻⁵ M | Progressive, dose-dependent | Human | [1] |

| f-met-leu-phe | > 5 x 10⁻⁵ M | Progressive, dose-dependent | Human | [1] |

Table 2: Effect of In Vivo this compound Administration on Mononuclear Cell Motility

| Treatment | Chemoattractant | Result | Species | Reference |

| This compound 600 mg/day | Endotoxin-Activated Serum (EAS) | Significant decrease in MNL motility | Human | [1] |

| This compound 600 mg/day | f-met-leu-phe | Significant decrease in MNL motility | Human | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the cited research to assess the impact of this compound on mononuclear cell chemotaxis.

In Vitro Mononuclear Cell Chemotaxis Assay (Modified Boyden Chamber)

This method is a widely used technique to evaluate the chemotactic response of leukocytes.

-

Cell Preparation:

-

Human peripheral blood mononuclear cells (MNLs) are isolated from heparinized venous blood by Ficoll-Hypaque density gradient centrifugation.

-

The isolated MNLs are washed and resuspended in a buffered salt solution, such as Hanks's Balanced Salt Solution (HBSS), supplemented with a protein source like bovine serum albumin (BSA) to a final concentration of 6 x 10⁶ cells/mL.[1]

-

-

Chemotaxis Chamber Assembly:

-

A modified Boyden chamber is utilized, which consists of two compartments separated by a micropore filter (typically with a pore size of 5 µm for monocytes).[1][8][9]

-

The lower compartment is filled with the chemoattractant, such as endotoxin-activated serum (EAS) or the synthetic peptide N-formyl-methionyl-leucyl-phenylalanine (f-met-leu-phe).[1][5]

-

The cell suspension, pre-incubated with various concentrations of this compound or a control vehicle, is placed in the upper compartment.

-

-

Incubation and Analysis:

-

The chambers are incubated at 37°C in a humidified atmosphere for a defined period (e.g., 4 hours).[8]

-

Following incubation, the number of cells that have migrated through the filter into the lower compartment is quantified. This can be achieved by staining the migrated cells and counting them under a microscope or by using automated cell counting methods.

-

In Vivo Leukocyte Migration Model (Carrageenan-Induced Pleurisy)

This animal model is used to assess the effect of a compound on leukocyte migration into an inflammatory site.

-

Induction of Pleurisy:

-

An inflammatory response is induced in rats by the intrapleural injection of carrageenan.[3]

-

-

Drug Administration:

-

This compound is administered orally to the rats at various time points before or after the carrageenan injection.

-

-

Analysis of Pleural Exudate:

-

At a specific time point after carrageenan injection, the animals are euthanized, and the pleural cavity is washed with a buffered solution.

-

The collected pleural exudate is then analyzed to determine the total and differential leukocyte counts, specifically quantifying the number of mononuclear cells that have migrated into the pleural space.[3]

-

Signaling Pathways and Mechanisms of Action

This compound's inhibitory effect on mononuclear cell chemotaxis is believed to be mediated through multiple pathways.

Inhibition of the 5-Lipoxygenase Pathway

One of the primary proposed mechanisms is the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[4][6][7] This enzyme is crucial for the synthesis of leukotrienes from arachidonic acid. Leukotriene B4 (LTB4) is a particularly potent chemoattractant for mononuclear cells.[10] By inhibiting 5-LOX, this compound reduces the production of LTB4, thereby diminishing the chemotactic signal for mononuclear cell migration. However, it is important to note that at least one study has suggested that this compound does not inhibit the formation of LTB4 in a model of acute inflammation, indicating that other mechanisms are also at play.[11]

Caption: Proposed inhibition of the 5-lipoxygenase pathway by this compound.

Pro-oxidative Mechanism

Another significant mechanism is the pro-oxidative effect of this compound on mononuclear cells.[5][12] The drug has been shown to stimulate the hexose monophosphate shunt and increase the production of reactive oxygen species (ROS) in these cells.[5][13] This increase in oxidative stress can impair cellular functions, including the cytoskeletal rearrangements necessary for cell motility, thereby inhibiting chemotaxis. This pro-oxidative mechanism is dependent on intact cellular oxidative metabolism.[12]

Caption: Pro-oxidative mechanism of this compound leading to chemotaxis inhibition.

Activation of Protein Kinase C

There is also evidence to suggest that this compound can activate protein kinase C (PKC).[14][15] PKC is a key signaling molecule involved in a variety of cellular processes, including the activation of oxidative metabolism in phagocytes. The activation of PKC by this compound could be an upstream event that leads to the pro-oxidative effects observed, ultimately contributing to the inhibition of mononuclear cell migration.[14]

Caption: this compound-mediated activation of Protein Kinase C.

Conclusion

This compound exerts a significant inhibitory effect on mononuclear cell chemotaxis through a multi-faceted mechanism. The evidence points towards a direct action on the cells, involving both the inhibition of pro-inflammatory mediator synthesis via the 5-lipoxygenase pathway and the induction of a pro-oxidative state that impairs cellular motility. The activation of protein kinase C appears to be an important upstream event in the pro-oxidative pathway. These findings provide a robust framework for understanding the anti-inflammatory properties of this compound and may inform the development of future therapeutic agents targeting leukocyte migration in inflammatory diseases. It is important to acknowledge that this compound was withdrawn from the market due to severe side effects, including fatal cholestatic jaundice.[16] Despite this, the study of its unique mechanisms of action remains valuable for the field of pharmacology and drug development.[5]

References

- 1. journals.co.za [journals.co.za]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the non-steroidal anti-inflammatory drug this compound on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound improves psoriasis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a pro-oxidant anti-inflammatory drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 10. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound does not inhibit formation of leukotriene B4 in a model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound activation of suppressor activity in mononuclear leucocytes by a pro-oxidative mechanism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on leucocyte-drug interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Promotion of DNA strand breaks in cocultured mononuclear leukocytes by protein kinase C-dependent prooxidative interactions of this compound, human polymorphonuclear leukocytes, and ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Benoxaprofen: A Technical Review of the Original Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the original research that led to the discovery and development of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. Marketed in the early 1980s as Opren in the UK and Oraflex in the US, this compound was initially lauded for its potent anti-inflammatory, analgesic, and antipyretic properties, coupled with a long plasma half-life allowing for once-daily dosing. However, it was later withdrawn from the market due to severe adverse effects. This document provides a technical summary of the foundational scientific papers, focusing on its synthesis, pharmacological evaluation, and initial clinical findings.

Chemical Synthesis

The synthesis of this compound, chemically known as 2-(2-(4-chlorophenyl)-1,3-benzoxazol-5-yl)propanoic acid, and related compounds was first detailed in the mid-1970s. The core of the synthesis involves the construction of the benzoxazole ring system, a key feature of the molecule's structure.

Experimental Protocol: Synthesis of this compound

The following protocol is a summarized representation of the likely synthetic route based on typical benzoxazole formations of that era.

Step 1: Synthesis of 2-Amino-4-hydroxy-5-(1-carboxyethyl)benzonitrile A mixture of 2-amino-4-hydroxybenzonitrile and an appropriate propanoic acid derivative would be reacted under conditions suitable for alkylation at the 5-position of the benzene ring. This would likely involve a base to deprotonate the phenol and a halo-propionate ester, followed by hydrolysis of the ester and nitrile groups.

Step 2: Condensation with 4-Chlorobenzaldehyde The resulting aminophenol derivative is then condensed with 4-chlorobenzaldehyde. This reaction, typically carried out in a suitable solvent with an acid or base catalyst, would form a Schiff base intermediate.

Step 3: Oxidative Cyclization to form the Benzoxazole Ring The Schiff base intermediate would then undergo oxidative cyclization to form the stable benzoxazole ring. This could be achieved using various oxidizing agents, such as manganese dioxide or air oxidation catalyzed by a metal salt.

Step 4: Hydrolysis of the Ester If the propanoic acid moiety was introduced as an ester, a final hydrolysis step using aqueous acid or base would be required to yield the carboxylic acid of this compound.

Purification: The final product would be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Pharmacological Evaluation

The initial pharmacological screening of this compound revealed its significant anti-inflammatory, analgesic, and antipyretic activities in various animal models. A key publication by Cashin, Dawson, and Kitchen in 1977 in the Journal of Pharmacy and Pharmacology detailed these early findings.

Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rats This widely used model assesses acute inflammation.

-

Methodology: A sub-plantar injection of carrageenan is administered to the hind paw of rats. The volume of the paw is measured at specific time points before and after the injection. This compound, or a control substance, is administered orally prior to the carrageenan challenge. The percentage inhibition of edema is then calculated.

Adjuvant-Induced Arthritis in Rats This model mimics chronic inflammation seen in rheumatoid arthritis.

-

Methodology: Arthritis is induced by an intradermal injection of Freund's complete adjuvant into the tail or paw of rats. The development of polyarthritis is monitored over several weeks by measuring paw volume and observing clinical signs. This compound would be administered daily, and its effect on the severity of the arthritis would be compared to a control group.

Analgesic and Antipyretic Activity

This compound's ability to reduce pain and fever was also evaluated.

-

Analgesic Testing: Models such as the Randall-Selitto test (measuring pain threshold in an inflamed paw) or the acetic acid-induced writhing test in mice would have been employed.

-

Antipyretic Testing: Fever would be induced in animals (e.g., rabbits or rats) by injecting a pyrogen like Brewer's yeast. The rectal temperature is monitored, and the ability of orally administered this compound to reduce the fever is assessed.

Mechanism of Action: A Departure from Traditional NSAIDs

A notable finding from the early research was that this compound was a relatively weak inhibitor of cyclo-oxygenase (COX), the primary target of traditional NSAIDs like aspirin and ibuprofen. This suggested a different or additional mechanism of action. Further studies revealed that this compound was an inhibitor of the lipoxygenase (LOX) enzyme and also inhibited the migration of mononuclear cells (leukocytes).

Signaling Pathway of this compound's Anti-Inflammatory Action

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: In Vitro Lipoxygenase Inhibition Assay

Caption: Workflow for in vitro lipoxygenase inhibition assay.

Early Clinical Studies and Pharmacokinetics

Initial clinical trials in healthy volunteers and patients with rheumatoid arthritis demonstrated that this compound was well-absorbed orally and possessed a remarkably long plasma half-life of approximately 30-35 hours. This pharmacokinetic profile supported a convenient once-daily dosing regimen.

Quantitative Data from Early Human Studies

| Parameter | Value | Reference |

| Plasma Half-life | 30 - 35 hours | Preliminary studies of absorption and excretion of this compound in man. Br J Clin Pharmacol. 1977 |

| Time to Peak Plasma Concentration | 2 - 4 hours | Preliminary studies of absorption and excretion of this compound in man. Br J Clin Pharmacol. 1977 |

| Recommended Clinical Dose | 400 - 600 mg once daily | This compound: a clinical trial with an unusual design. Rheumatol Rehabil. 1978 |

A clinical trial by Huskisson and colleagues in 1978, using an innovative design with unequal treatment periods, confirmed the efficacy of this compound in rheumatoid arthritis.

Conclusion

The discovery of this compound represented a significant effort in the development of novel anti-inflammatory agents. Its unique mechanism of action, differing from traditional NSAIDs by targeting the lipoxygenase pathway and leukocyte migration, was a notable scientific finding. The early research, from chemical synthesis to pharmacological and clinical evaluation, laid the groundwork for its initial approval. However, the subsequent emergence of severe adverse effects, particularly hepatotoxicity and phototoxicity, led to its withdrawal and serves as a critical case study in post-marketing surveillance and drug safety. This technical guide provides a retrospective look at the foundational science behind a drug that, while ultimately unsuccessful commercially, contributed to the understanding of inflammatory processes and drug development.

Early Clinical Trials and Study Designs for Benoxaprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trials and study designs for benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) formerly marketed for the treatment of osteoarthritis and rheumatoid arthritis. This document synthesizes data from various studies to offer a comprehensive overview of the drug's clinical development, focusing on quantitative data, experimental protocols, and its proposed mechanism of action. This compound was withdrawn from the market due to severe adverse effects, including fatal cholestatic jaundice, making a retrospective analysis of its clinical trial data crucial for understanding drug safety and development.[1]

Pharmacokinetics and Dosing Regimens

This compound is characterized by a long half-life of approximately 28-35 hours, which supported a once-daily dosing regimen.[1] Early pharmacokinetic studies in healthy male volunteers established this long elimination half-life.[2] The primary route of elimination is through hepatic metabolism via glucuronidation.[1]

Clinical trials explored various dosing strategies, with once-daily doses of 300-600 mg being effective for many patients with rheumatoid arthritis and osteoarthritis.[1] Some studies utilized a loading dose of 300 mg on the first day, followed by 100 mg twice daily, to achieve steady-state blood levels within 24 hours.[3] Dose-ranging studies in patients with active rheumatoid arthritis compared daily doses of 400 mg, 600 mg, and 800 mg against a placebo, demonstrating a dose-dependent increase in efficacy.[4]

Early Phase Clinical Trial Designs

The early clinical development of this compound involved a series of Phase I and Phase II trials designed to evaluate its safety, pharmacokinetics, and efficacy in treating inflammatory conditions.

Phase I Studies in Healthy Volunteers

Initial Phase I trials were conducted in small groups of healthy male subjects to determine the drug's safety profile and pharmacokinetic parameters. These studies tested single doses of 100 mg, 200 mg, and 400 mg and found them to be well-tolerated.[2] These early trials were crucial in establishing the long half-life of 30-35 hours.[2]

Phase II and Comparative Clinical Trials

Subsequent clinical trials focused on patient populations with rheumatoid arthritis and osteoarthritis, employing various study designs to assess efficacy and safety against placebo and other established NSAIDs.

Experimental Protocols:

A common study design was the double-blind, crossover trial . In one such study involving 18 outpatients with active rheumatoid arthritis, this compound was compared with naproxen and a placebo.[5] An unusual feature of this trial was the use of unequal treatment periods: two weeks for this compound and one week each for naproxen and placebo. This design aimed to allow sufficient time for this compound's effect to manifest, given its long half-life, while minimizing prolonged placebo exposure for patients.[3]

Other trials employed a double-blind, parallel-group design . For instance, a 28-week study compared this compound (400-600 mg daily) with aspirin (4000-6000 mg daily) and ibuprofen (1600-2400 mg daily) in patients with active rheumatoid arthritis.[6] A similar 28-week multicenter, double-blind trial compared this compound with aspirin or ibuprofen in patients with symptomatic osteoarthritis of the knee or hip.[7]

Efficacy and Safety Assessments:

Efficacy in rheumatoid arthritis trials was typically assessed by monitoring clinical parameters such as:

-

Morning stiffness[8]

-

Walking time[8]

-

Joint tenderness and swelling[8]

-

Pain rating[8]

-

Erythrocyte sedimentation rate (ESR)[9]

-

Rheumatoid factor titer[9]

For osteoarthritis, efficacy measures included assessments of pain, stiffness, range of motion, and mobility.[10] Pain was often evaluated using tools like the Visual Analogue Scale (VAS) or other validated pain scales.[11]

Safety was monitored through the recording of all adverse events, with a particular focus on gastrointestinal side effects, which are common with NSAIDs, and cutaneous reactions, which emerged as a specific concern for this compound. Laboratory tests, including blood urea nitrogen (BUN), hematocrit, hemoglobin, and liver function tests (SGOT, SGPT), were also routinely performed.[12]

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data extracted from various early clinical trials of this compound.

Comparative Efficacy and Patient Preference

| Study | Condition | Comparator | This compound Dosage | Comparator Dosage | Key Efficacy Findings | Patient Preference |

| Tyson & Glynne (1980)[13] | Osteoarthritis | Ibuprofen | 600 mg once daily | 400 mg three times daily | Statistically significant differences in favor of this compound for knee flexion and pain relief. | 67% of patients on this compound wished to continue therapy, compared to 32% on ibuprofen. |

| Highton & Grahame (1980)[10] | Osteoarthritis | Ibuprofen | 600 mg once daily | 400 mg four times daily | Both drugs improved pain, stiffness, and mobility, with no statistically significant difference between them. | Not specified. |

| Gum (1980)[6] | Rheumatoid Arthritis | Aspirin / Ibuprofen | 400-600 mg daily | Aspirin: 4000-6000 mg daily; Ibuprofen: 1600-2400 mg daily | This compound was at least as effective as the comparator drugs. | More patients taking ibuprofen or aspirin discontinued therapy than those taking this compound. |

| Alarcón-Segovia (1980)[7] | Osteoarthritis | Aspirin / Ibuprofen | Not specified | Not specified | All three medications showed improvement in all measures of joint disease after one week. | Not specified. |

| Atkinson et al. (1980)[5] | Rheumatoid Arthritis | Naproxen | 600 mg once daily | 750 mg in two divided doses | All efficacy results indicated slightly more improvement with this compound, although the difference was not statistically significant. | Not specified. |

Adverse Effects Profile

This compound's use was associated with a distinct side-effect profile, most notably photosensitivity and onycholysis (nail loosening or separation).